Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (MDPOP) is an organofluorine compound that is used in a variety of scientific research applications. It is a versatile compound, with a wide range of uses in the fields of organic chemistry, biochemistry, and drug development. MDPOP is a key component in the synthesis of a variety of organic compounds, and is also used in the synthesis of pharmaceuticals and other drugs. MDPOP has a unique structure and properties, which make it an attractive target for further research.
Scientific Research Applications
Catalysis and Synthesis
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate and its derivatives are often involved in synthesis processes. For instance, zinc(II) oxide has been utilized as an efficient catalyst for the selective transesterification of β-ketoesters, with the reaction of methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate with various alcohols leading to good to excellent yields (À. Pericas, A. Shafir, & A. Vallribera, 2008). Moreover, methyl 3-aryl-2-bromo-2-chloropropanoates can be prepared by Meerwein reaction from methyl 2-chloroacrylate and various arenediazonium salts under copper(II) bromide catalysis. These compounds have been used as starting materials in reactions for constructing substituted 3-hydroxythiophenes (Y. Ostapiuk et al., 2021).
Electrophysical Properties
A conjugate of fullerene C60 with methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate has been synthesized and studied for its redox properties by cyclic voltammetry (S. A. Torosyan et al., 2015). This indicates the potential use of this chemical in the field of materials science, especially in the development of new materials with specific electrical properties.
Drug Development and Molecular Docking
In drug development, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and tested for their anti-tumor activities. The compounds showed inhibitory actions on human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293). Molecular docking provided evidence for the activity of these compounds as CDK8-CYCC kinase inhibitors, potentially proposing a mechanism of action toward colon cancer therapy (A. Aboelmagd et al., 2021).
Analytical and Physical Characterization
The compound has also been used in studies involving analytical and physical characterization techniques. For example, two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride were characterized using spectroscopic and diffractometric techniques, indicating its role in the detailed study of complex chemical structures (F. Vogt et al., 2013).
properties
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYGKBSEUWXPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374283 | |
Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
CAS RN |
185302-85-6 | |
Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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